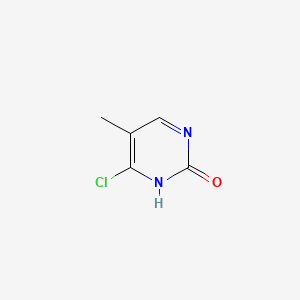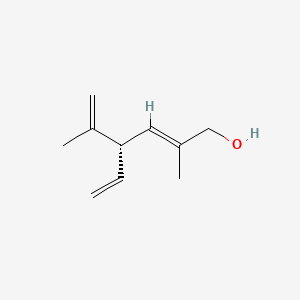
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an isoxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 2,4-dichloro-5-fluorobenzonitrile with hydroxylamine to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of substituted isoxazoles .
科学的研究の応用
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
作用機序
The mechanism of action of 3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)isoxazole
- 3-(4-Fluorophenyl)isoxazole
- 3-(2,4-Dichlorophenyl)isoxazole
Uniqueness
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potency and selectivity in various applications compared to similar compounds .
特性
CAS番号 |
103318-73-6 |
|---|---|
分子式 |
C9H4Cl2FNO |
分子量 |
232.03 g/mol |
IUPAC名 |
3-(2,4-dichloro-5-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H4Cl2FNO/c10-6-4-7(11)8(12)3-5(6)9-1-2-14-13-9/h1-4H |
InChIキー |
XQDCPMPMYPHRBJ-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C2=CC(=C(C=C2Cl)Cl)F |
正規SMILES |
C1=CON=C1C2=CC(=C(C=C2Cl)Cl)F |
同義語 |
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B566544.png)
![Isoxazolo[5,4-e]indolizine](/img/structure/B566548.png)
![D-Glucose-[6-3H(N)]](/img/structure/B566549.png)

![18-[(2-Ethylhexyl)oxy]-18-oxooctadecan-7-yl octadeca-9,12-dienoate](/img/structure/B566552.png)
![1h-Isoxazolo[3,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B566555.png)

![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)
![3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene](/img/structure/B566565.png)

